molecular formula C19H31N3O3S B4477380 2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

Cat. No.: B4477380
M. Wt: 381.5 g/mol
InChI Key: RSVPFZTWPLWGJZ-UHFFFAOYSA-N
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Description

2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring, along with a butanamide chain linked to a methylpiperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Methanesulfonamido Group: This step involves the reaction of methanesulfonyl chloride with 3,4-dimethylaniline under basic conditions to form the methanesulfonamido intermediate.

    Attachment of the Butanamide Chain: The intermediate is then reacted with butanoyl chloride in the presence of a base to form the butanamide derivative.

    Incorporation of the Methylpiperidinyl Group: Finally, the butanamide derivative is reacted with 1-methylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-[(1S)-1-{4-[(3R)-3-METHYLPIPERIDIN-1-YL]PHENYL}ETHYL]BUTANAMIDE
  • 3,4-DIMETHOXYPHENETHYLAMINE

Uniqueness

2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-6-18(19(23)20-16-9-11-21(4)12-10-16)22(26(5,24)25)17-8-7-14(2)15(3)13-17/h7-8,13,16,18H,6,9-12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPFZTWPLWGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
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2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

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